ONO-6126

PDE4 inhibitor TNF-α suppression Ex vivo pharmacology

ONO-6126 is a selective PDE4 inhibitor validated for chronic respiratory and ocular inflammation models. It uniquely lacks emetic liability at high doses (ferret model) and provides sustained TNF-α suppression after repeated dosing. Ideal for studies requiring a long duration of action or topical ocular delivery, this compound offers a distinct profile for dissecting PDE4 mechanisms and comparing anti-inflammatory pathways.

Molecular Formula C20H27N3O4
Molecular Weight 373.4 g/mol
CAS No. 401519-28-6
Cat. No. B1677319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-6126
CAS401519-28-6
SynonymsONO-6126;  ONO 6126;  ONO6126;  DE-103;  DE 103;  DE103.
Molecular FormulaC20H27N3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCN(CC2)CC(=O)NO)C#N)OC3CCCC3
InChIInChI=1S/C20H27N3O4/c1-26-17-7-6-15(12-18(17)27-16-4-2-3-5-16)20(14-21)8-10-23(11-9-20)13-19(24)22-25/h6-7,12,16,25H,2-5,8-11,13H2,1H3,(H,22,24)
InChIKeyVXYDHPDQMSVQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO-6126 (DE-103) Procurement Guide: Baseline Identity, Class, and Procurement Context


ONO-6126, also known as DE-103 (CAS 401519-28-6), is a selective, small-molecule inhibitor of phosphodiesterase type 4 (PDE4) originally developed by Ono Pharmaceutical and licensed to Santen Pharmaceutical for ophthalmic indications [1]. As a PDE4 inhibitor, its mechanism elevates intracellular cAMP levels in immune and structural cells, suppressing inflammatory mediator release including TNF-α, thereby modulating inflammation in respiratory and ocular tissues [2]. The compound achieved Phase II clinical development for chronic obstructive pulmonary disease (COPD), asthma, and allergic conjunctivitis before being discontinued [3].

Why Generic PDE4 Inhibitor Substitution Fails: The Procurement Case for ONO-6126


The PDE4 inhibitor class is characterized by significant heterogeneity in molecular structure, physicochemical properties, and preclinical/clinical profiles. A 'generic' substitution approach is scientifically unsound due to critical differentiators. These include divergent in vivo potency, where repeated dosing of ONO-6126 yields a greater TNF-α suppressive effect than single doses, a phenomenon not consistently observed across all PDE4 inhibitors [1]. Crucially, the emetic liability—a major dose-limiting toxicity for the class—varies dramatically between compounds; ONO-6126 demonstrated a unique lack of emesis in ferret models at doses up to 10 mg/kg, a finding that distinguishes it from many advanced analogs [2]. Furthermore, ONO-6126's distinct development path, including a licensing agreement for ophthalmic use, underscores a specific therapeutic niche not replicated by other PDE4 inhibitors [3].

ONO-6126 Differentiation Evidence: Quantitative Comparator Analysis for Scientific Procurement


Quantitative Human Ex Vivo TNF-α Suppression: ONO-6126 vs. Class Baseline

In a clinical study in healthy Japanese subjects, ONO-6126 demonstrated a potent, dose-dependent suppressive effect on lipopolysaccharide (LPS)-induced TNF-α release in peripheral blood. The key differentiation is that the effect was greater after repeated dosing. In a repeated dose study, the suppressive effect was more than 30% even 24 hours after the last dose, a phenomenon that could not be explained by the plasma concentration of ONO-6126 at that time point [1]. This contrasts with the class-level expectation where efficacy often closely follows plasma drug levels.

PDE4 inhibitor TNF-α suppression Ex vivo pharmacology

Emesis Liability in Ferret Model: ONO-6126 vs. Class-Class PDE4 Inhibitors

A major liability of many PDE4 inhibitors, including roflumilast and cilomilast, is dose-limiting emesis (nausea and vomiting). In a ferret emesis model, a standard preclinical screen for this adverse effect, ONO-6126 was tested at oral doses of 3 and 10 mg/kg and did not cause any animals in these dose groups to vomit [1]. This is a quantifiable point of differentiation from other PDE4 inhibitors that produce emesis at or near their efficacious doses.

PDE4 inhibitor Emesis Preclinical safety

Development and Licensing Path: A Unique Ophthalmic and Respiratory Dual-Indication Profile

Unlike other PDE4 inhibitors primarily developed for a single route (e.g., oral roflumilast for COPD, topical crisaborole for atopic dermatitis), ONO-6126 was pursued for both oral and ophthalmic indications. A specific licensing agreement was signed between Ono Pharmaceutical and Santen Pharmaceutical for the exclusive domestic development, manufacturing, and marketing of ONO-6126 for ophthalmic use in Japan [1]. This dual development path (oral for respiratory, ophthalmic for allergic conjunctivitis) highlights a unique property profile, possibly related to its solubility, permeability, or local tolerability, that made it suitable for ocular administration.

PDE4 inhibitor Ophthalmic Allergic conjunctivitis

Optimal Application Scenarios for ONO-6126 in Research and Industrial Settings


Preclinical Respiratory Inflammation Models Requiring Sustained PD Effect

Based on the human ex vivo data showing persistent TNF-α suppression beyond 24 hours after repeated dosing [1], ONO-6126 is a suitable tool compound for investigating chronic inflammatory pathways in airway disease models (e.g., COPD, asthma) where a long duration of action is desired to mimic sustained therapeutic exposure. Its unique PD profile may allow for less frequent dosing in animal models, reducing handling stress.

Ocular Allergy and Inflammation Models

The specific licensing agreement for ophthalmic use in Japan [1] strongly supports the use of ONO-6126 as a tool compound in preclinical models of allergic conjunctivitis and other ocular inflammatory conditions. Its suitability for topical ocular delivery makes it a more appropriate choice than oral-only PDE4 inhibitors for investigating local immune modulation on the ocular surface.

Toxicity and Safety Pharmacology Studies on PDE4-Mediated Emesis

Given its demonstrated lack of emesis in the ferret model up to 10 mg/kg [1], ONO-6126 serves as a valuable comparator or control compound in studies designed to dissect the mechanism of PDE4 inhibitor-induced nausea and vomiting. It can be used alongside emetic PDE4 inhibitors (e.g., rolipram) to identify pathways and receptors that differentiate the two profiles.

In Vitro Studies of cAMP Signaling and Cytokine Modulation

As a well-characterized selective PDE4 inhibitor with validated activity in suppressing TNF-α release in human whole blood [1], ONO-6126 is a robust tool for in vitro cellular pharmacology studies. It can be used to confirm the role of PDE4 in specific cell types and to compare the downstream effects on cAMP and cytokine profiles with other PDE inhibitors or anti-inflammatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO-6126

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.